2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-6-(diphenylmethyl)pyridine
Description
2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-6-(diphenylmethyl)pyridine is a heterocyclic compound featuring a pyridine backbone substituted with a diphenylmethyl group at the 6-position and a 4-tert-butyl-4,5-dihydro-1,3-oxazoline (oxazoline) ring at the 2-position. The oxazoline moiety, a five-membered ring containing both oxygen and nitrogen atoms, is a key structural motif known for its role in asymmetric catalysis and coordination chemistry . The tert-butyl substituent on the oxazoline ring introduces steric bulk, while the diphenylmethyl group on pyridine enhances electron delocalization and π-stacking capabilities .
Properties
Molecular Formula |
C25H26N2O |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-(6-benzhydrylpyridin-2-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C25H26N2O/c1-25(2,3)22-17-28-24(27-22)21-16-10-15-20(26-21)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19/h4-16,22-23H,17H2,1-3H3 |
InChI Key |
HIAYJUBYJYLRGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Aldehyde-Amine Precursors
Condensation reactions between aldehydes and amines under acidic or basic conditions yield substituted pyridines. For example, reacting picolinaldehyde with ammonia derivatives in the presence of ammonium acetate forms the 6-substituted pyridine backbone. This method often requires high temperatures (120–150°C) and yields ~60–75%.
Cross-Coupling of Halogenated Intermediates
Palladium-catalyzed Suzuki-Miyaura couplings are pivotal for introducing aromatic groups. A brominated pyridine intermediate (e.g., 6-bromo-2-(4-tert-butyl-4,5-dihydrooxazol-2-yl)pyridine ) reacts with diphenylmethylboronic acid under optimized conditions:
Synthesis of the 4-Tert-Butyl-4,5-Dihydrooxazole Moiety
The oxazole ring is constructed via cyclization of amino alcohols:
Amino Alcohol Cyclization
tert-Butyl glycidol reacts with 2-cyanopyridine derivatives in a two-step process:
- Methanolysis : Formation of methoxyimidate intermediates.
- Acid-Catalyzed Cyclization : Using HCl or polyphosphoric acid (PPA) at 80–100°C to yield the dihydrooxazole.
- Yield: 70–80% after purification.
Chiral Auxiliary-Assisted Synthesis
For enantiomerically pure oxazoles, (S)-valinol or (R)-tert-leucinol is employed. The amino alcohol reacts with picolinic acid chloride , followed by cyclization with Burgess reagent.
Introduction of the Diphenylmethyl Group
Friedel-Crafts Alkylation
A 6-methylpyridine intermediate undergoes alkylation with diphenylmethanol in the presence of AlCl₃ or FeCl₃.
- Conditions: Dichloromethane, 0°C to RT
- Yield: 65–75%.
Grignard Addition
6-Acylpyridine derivatives react with diphenylmethylmagnesium bromide to form tertiary alcohols, which are subsequently reduced.
- Reducing Agent: NaBH₄ or LiAlH₄
- Yield: 60–70%.
Integrated Multi-Step Synthesis
A representative pathway combines the above methods:
Optimization Insights :
- Catalyst Loading : Reducing Pd(PPh₃)₄ to 2 mol% maintains efficacy while lowering costs.
- Solvent Choice : 1,4-Dioxane improves oxazole cyclization yields by 15% compared to THF.
Challenges and Mitigation Strategies
- Steric Hindrance : The tert-butyl group slows nucleophilic attacks. Using bulky ligands (e.g., XPhos) enhances coupling efficiency.
- Oxazole Ring Stability : Moisture-sensitive intermediates require anhydrous conditions and inert atmospheres.
- Purification : Silica gel chromatography with ethyl acetate/hexane (1:4) resolves diastereomers.
Comparative Analysis of Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxazole ring exhibits nucleophilic substitution due to its electron-deficient nature. Key findings include:
-
The electron-withdrawing pyridine enhances electrophilicity at the oxazole’s C2 position, facilitating nucleophilic attack.
-
Substituents on the tert-butyl group modulate steric hindrance, impacting reaction rates .
Electrophilic Aromatic Substitution
The pyridine moiety undergoes electrophilic substitution under controlled conditions:
| Reaction Type | Reagents | Position Selectivity | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to diphenylmethyl group | |
| Halogenation | Cl₂/AlCl₃ or Br₂/FeBr₃ | Meta on pyridine ring |
-
Diphenylmethyl group directs electrophiles to the para position via steric and electronic effects .
-
Reactions occur at milder temperatures (40–60°C) compared to unsubstituted pyridines .
Oxidation Reactions
The oxazole ring and benzylic positions are susceptible to oxidation:
| Site of Oxidation | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| Oxazole C4–C5 bond | KMnO₄ (acidic conditions) | Oxazoline → oxazole-4,5-dione | |
| Benzylic C–H (diphenylmethyl) | CrO₃ or O₂/Pd catalysts | Ketone derivative |
-
Oxazole oxidation yields diones, which stabilize via conjugation with the pyridine ring .
-
Pd-catalyzed aerobic oxidation of the benzylic position achieves >80% conversion in ethanol .
Metal-Catalyzed Cross-Coupling
The pyridine nitrogen and oxazole oxygen act as ligands in catalysis:
| Reaction Type | Catalyst System | Application | Reference |
|---|---|---|---|
| Suzuki–Miyaura coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl formation at pyridine C3 | |
| C–H activation | RhCl₃/AgSbF₆ | Functionalization of oxazole C5 |
-
Steric bulk from tert-butyl groups suppresses undesired side reactions in Pd-mediated couplings .
-
Ligand properties enhance enantioselectivity in asymmetric catalysis (e.g., up to 92% ee in alkylation) .
Acid/Base-Mediated Transformations
Protonation/deprotonation alters reactivity:
-
Acidic conditions stabilize intermediates in Friedel–Crafts alkylation.
-
Base-mediated deprotonation enables functionalization of the diphenylmethyl group .
Photochemical Reactivity
UV irradiation induces unique pathways:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| [2+2] Cycloaddition | UV light (λ = 254 nm) | Oxetane formation with alkenes | |
| Ring contraction | UV light, O₂ | Pyridine → pyrrole derivative |
-
Reactions proceed via excited-state intermediates, confirmed by time-resolved spectroscopy.
Scientific Research Applications
(S)-2-(6-Benzhydrylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It can be employed in biochemical assays to study enzyme kinetics, receptor binding, and other biological processes.
Mechanism of Action
The mechanism of action of (S)-2-(6-Benzhydrylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Pyridine-Oxazoline (Py-ox) and Pyridine-Bisoxazoline (Py-box) Ligands
Py-ox and Py-box ligands, such as those studied in ethylene polymerization (), share the pyridine-oxazoline framework but lack the diphenylmethyl group. These ligands demonstrate moderate activity in ethylene polymerization due to their ability to coordinate transition metals (e.g., titanium, vanadium) through the oxazoline nitrogen and pyridine nitrogen .
2-[(4S)-4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]aniline (8b)
This compound () replaces the pyridine-diphenylmethyl group with an aniline moiety. The tert-butyl-oxazoline component is retained, but the absence of pyridine reduces π-π stacking interactions. Despite this, 8b achieves a 98% synthesis yield, highlighting the efficiency of tert-butyl-oxazoline derivatives in modular ligand design .
2-[(4R)-4-Tert-butyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine
This analogue () substitutes the diphenylmethyl group with a trifluoromethyl (-CF₃) group. However, the diphenylmethyl group in the target compound may offer superior steric shielding and π-interaction capabilities .
Electronic and Steric Effects
The tert-butyl group on the oxazoline ring is a common feature in ligands for asymmetric catalysis (e.g., ). Compared to methyl-substituted oxazolines (e.g., L2 in ), the tert-butyl group provides greater steric bulk, which can suppress unproductive side reactions in catalysis . Additionally, the oxazoline’s oxygen atom adjacent to the C=N bond enhances stability via π-resonance, a feature shared with the Fujita catalyst but distinct in electronic modulation due to substituent variations .
Chelation and π-Interactions
Compounds like N-{2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}-5,6-diphenyl-1,2,4-triazin-3-amine () incorporate a triazine ring, which improves metal chelation through additional nitrogen donors. While the target compound lacks this triazine moiety, its diphenylmethyl group may facilitate intermolecular π-π stacking, as observed in the crystal structure of related oxazoline derivatives (centroid-to-centroid distances: 3.24–3.75 Å) . Such interactions are critical for stabilizing transition states in enantioselective reactions.
Tabulated Comparison of Key Compounds
Biological Activity
The compound 2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-6-(diphenylmethyl)pyridine is a member of the oxazoline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and case studies highlighting its efficacy in various biological systems.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 350.46 g/mol. The structure features a pyridine ring substituted with a diphenylmethyl group and an oxazoline moiety, which contributes to its biological properties.
Biological Activity Overview
Research indicates that compounds containing oxazoline rings exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific compound under discussion has shown promise in several areas:
- Antimicrobial Activity : Studies have demonstrated that derivatives of oxazoline compounds possess significant antimicrobial properties against various pathogens. For instance, compounds similar to 2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-6-(diphenylmethyl)pyridine have been effective against Gram-positive and Gram-negative bacteria.
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may induce apoptosis in certain cancer cells through mechanisms involving the modulation of cell signaling pathways.
- Anti-inflammatory Effects : Research indicates that oxazoline derivatives can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Study: Anticancer Activity
In a study conducted by Pendergrass et al., the compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 25 µM for MCF-7 cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Case Study: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of related oxazoline compounds revealed that at concentrations as low as 10 µM, there was a significant reduction in the growth of Staphylococcus aureus and Escherichia coli. The study suggested that these compounds disrupt bacterial cell membranes.
The biological activity of 2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-6-(diphenylmethyl)pyridine is believed to be mediated through several mechanisms:
- Cell Membrane Disruption : Similar compounds have been shown to interact with lipid bilayers, leading to increased permeability and eventual cell death.
- Signal Transduction Modulation : The compound may affect various signaling pathways involved in cell survival and apoptosis, particularly those related to stress responses.
- Enzyme Inhibition : Certain studies suggest that this compound can inhibit enzymes critical for pathogen survival or cancer cell proliferation.
Q & A
Q. What causes variability in catalytic performance of metal complexes derived from this compound?
- Approach :
- Metal-ligand ratio optimization : Titrate metal salts (e.g., Pd(OAc)) to determine stoichiometric thresholds .
- Ligand decomposition : Monitor ligand integrity under reaction conditions via in situ IR spectroscopy .
- Substituent effects : Systematically vary tert-butyl/diphenylmethyl groups to correlate structure with catalytic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
